molecular formula C13H23N3O6S B2372475 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2185589-55-1

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2372475
CAS No.: 2185589-55-1
M. Wt: 349.4
InChI Key: AJQQYTAGPIIQFL-UHFFFAOYSA-N
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Description

This compound features a cyclopentyl core substituted with a 2-hydroxyethoxy chain and a methyl group linked via a methylsulfonyl-modified imidazolidine ring. Structural characterization of such compounds typically employs spectroscopic methods (NMR, IR), X-ray crystallography, and computational tools like Mercury for 3D visualization .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O6S/c1-23(20,21)16-7-6-15(12(16)19)11(18)14-10-13(22-9-8-17)4-2-3-5-13/h17H,2-10H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQQYTAGPIIQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, also known by its CAS number 2185589-55-1, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₂₃N₃O₆S
  • Molecular Weight : 349.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor in specific signaling pathways related to inflammation and cancer cell proliferation.

Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This was measured using enzyme-linked immunosorbent assays (ELISA), showing a dose-dependent reduction in cytokine levels after treatment with the compound.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Cell viability assays (MTT assays) conducted on various cancer cell lines revealed that the compound significantly reduces cell proliferation at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study involving RAW264.7 macrophage cells treated with various concentrations of the compound showed a significant decrease in nitric oxide (NO) production, indicating reduced inflammatory response .
    • Cancer cell lines treated with this compound exhibited a 50% reduction in viability at concentrations above 10 µM, suggesting effective cytotoxicity against tumor cells.
  • Mechanistic Insights :
    • Flow cytometry analysis revealed that treatment with the compound leads to increased levels of apoptotic markers such as Annexin V, confirming its role in promoting apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeConcentration RangeEffect Observed
Anti-inflammatoryELISA1–100 µMDecrease in TNF-α and IL-6 levels
CytotoxicityMTT Assay0.1–100 µM50% reduction in cancer cell viability
Apoptosis inductionFlow Cytometry10 µMIncreased Annexin V positive cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis
Compound Name Key Substituents Molecular Weight (g/mol) Potential Application
Target Compound Cyclopentyl, hydroxyethoxy, methylsulfonyl ~400 (estimated) Catalysis, drug discovery
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide, N,O-bidentate group 207.27 Metal-catalyzed C–H activation
N-(1-cyclopropylethyl)-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Cyclopropyl, pyridine, carboxamide 263.31 Medicinal chemistry (vendor-listed)

Key Differences :

  • Cyclopentyl vs.
  • Methylsulfonyl vs. Benzamide : The methylsulfonyl group in the target compound could increase solubility and metabolic stability relative to aromatic benzamide derivatives .
  • Hydroxyethoxy Chain: This polar group may improve water solubility compared to non-polar analogs like the N,O-bidentate compound in .

Research Findings and Limitations

  • Structural Analysis : Software like SHELX and Mercury are critical for resolving complex structures, as demonstrated in cyclopentyl and pyridine derivatives .
  • Synthetic Challenges : The hydroxyethoxy-cyclopentyl moiety may introduce steric hindrance during synthesis, necessitating optimized coupling conditions .

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